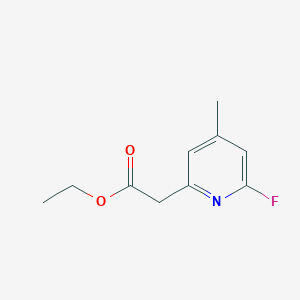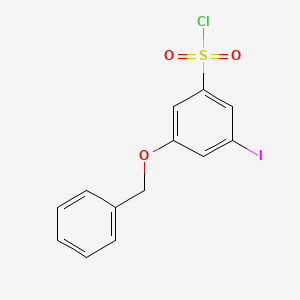
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-iodobenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the iodination of a benzyloxy-substituted benzene derivative, followed by sulfonylation with chlorosulfonic acid or a similar reagent. The reaction conditions often require careful control of temperature and the use of solvents such as dichloromethane or chloroform to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to handle the reagents and control the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, potentially forming iodinated derivatives or undergoing deiodination.
Coupling Reactions: The benzyloxy group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various iodinated or deiodinated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-(Benzyloxy)-5-iodobenzenesulfonyl chloride exerts its effects depends on the specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom can participate in redox reactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)-4-iodobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride
Uniqueness
The iodine atom, in particular, provides opportunities for further functionalization through coupling reactions and redox chemistry, distinguishing it from similar compounds with different halogen substituents .
Propiedades
Fórmula molecular |
C13H10ClIO3S |
|---|---|
Peso molecular |
408.64 g/mol |
Nombre IUPAC |
3-iodo-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C13H10ClIO3S/c14-19(16,17)13-7-11(15)6-12(8-13)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
MLLFMXNWDWZHOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)I)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


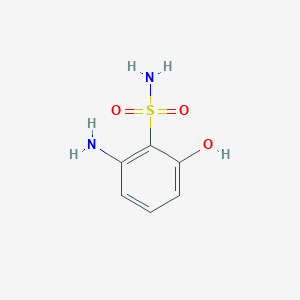
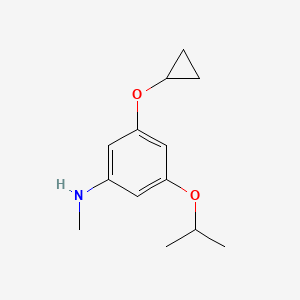
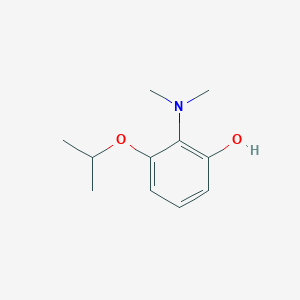
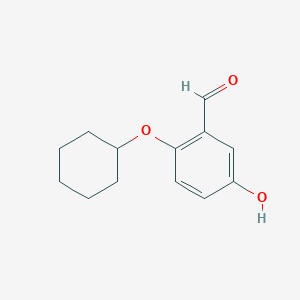

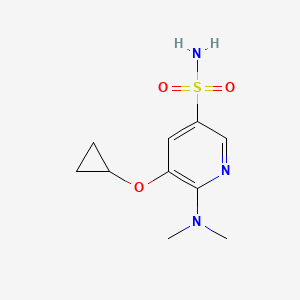


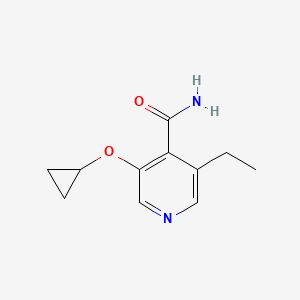
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
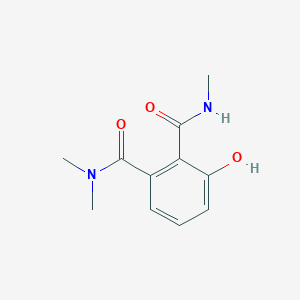
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
